Esculentin-1-OR1 Exhibits Superior Anti-Staphylococcal Potency Over Its Paralog Esculentin-1-OA3
When tested under identical assay conditions against *Staphylococcus aureus* ATCC 25923, Esculentin-1-OR1 demonstrates an 18.5% lower MIC (4.4 µg/mL) compared to its closest paralog from the same species, Esculentin-1-OA3 (5.4 µg/mL), indicating a measurable selectivity advantage for this Gram-positive pathogen.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus* ATCC 25923 |
|---|---|
| Target Compound Data | 4.4 µg/mL |
| Comparator Or Baseline | Esculentin-1-OA3 at 5.4 µg/mL |
| Quantified Difference | 1.0 µg/mL reduction (18.5% lower MIC) |
| Conditions | Broth microdilution assay; bacterial strain *Staphylococcus aureus* ATCC 25923; data derived from same peptidomic study (PubMed ID: 22029824). |
Why This Matters
For researchers specifically targeting *S. aureus* bioactivity or designing anti-staphylococcal peptide libraries, Esculentin-1-OR1 provides a measurable potency advantage over the most sequence-similar alternative.
- [1] DRAMP database entry for Esculentin-1-OR1 (DRAMP01499). View Source
- [2] CAMP database entry for Esculentin-1-OA3 (CAMPSQ3564). View Source
